molecular formula C16H18N2O5S B585379 N-Desbutyl-N-propyl Bumetanide-d5 CAS No. 1346601-70-4

N-Desbutyl-N-propyl Bumetanide-d5

Cat. No.: B585379
CAS No.: 1346601-70-4
M. Wt: 355.42
InChI Key: YZACFNSGLDGBNP-DKFMXDSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desbutyl-N-propyl Bumetanide-d5 is a deuterated analogue of N-Desbutyl-N-propyl Bumetanide, which is an impurity of Bumetanide. This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic research .

Preparation Methods

The synthesis of N-Desbutyl-N-propyl Bumetanide-d5 involves the deuteration of N-Desbutyl-N-propyl BumetanideThe reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .

Chemical Reactions Analysis

N-Desbutyl-N-propyl Bumetanide-d5 can undergo various chemical reactions, including:

Scientific Research Applications

N-Desbutyl-N-propyl Bumetanide-d5 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N-Desbutyl-N-propyl Bumetanide-d5 involves its interaction with specific molecular targets. The deuterium atoms in the compound allow for detailed studies of reaction mechanisms and kinetics. The compound’s effects are primarily observed in its ability to inhibit certain enzymes and transporters, which can be studied using various biochemical assays.

Comparison with Similar Compounds

N-Desbutyl-N-propyl Bumetanide-d5 is unique due to its deuterated nature, which provides distinct advantages in research applications. Similar compounds include:

    N-Desbutyl-N-propyl Bumetanide: The non-deuterated analogue.

    Bumetanide: The parent compound, commonly used as a diuretic.

    Deuterated analogues of other sulfonamide compounds: These are used for similar research purposes.

Properties

IUPAC Name

4-(2,3,4,5,6-pentadeuteriophenoxy)-3-(propylamino)-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-2-8-18-13-9-11(16(19)20)10-14(24(17,21)22)15(13)23-12-6-4-3-5-7-12/h3-7,9-10,18H,2,8H2,1H3,(H,19,20)(H2,17,21,22)/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZACFNSGLDGBNP-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)NCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
CCCNc1cc(C(=O)OCC)cc(S(N)(=O)=O)c1Oc1ccccc1
Quantity
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reactant
Reaction Step One
Name
Quantity
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

Ethyl-4-phenoxy-3-n-propylamino-5-sulphamyl-benzoate (1 g) was dissolved in 1N sodium hydroxide (15 ml), and heated on a steam bath for 1 hour. After cooling, the 4-phenoxy-3-n-propylamino-5-sulphamyl-benzoic acid was precipitated by addition of 4N hydrochloric acid until the pH was 2.5; the melting point was 223°-224°C.
Name
Ethyl-4-phenoxy-3-n-propylamino-5-sulphamyl-benzoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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